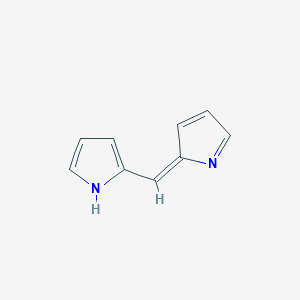
trans-Dipyrrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-dipyrrin is the trans-isomer of dipyrrin.
Aplicaciones Científicas De Investigación
Photodynamic Therapy
Overview
Photodynamic therapy (PDT) is a treatment method that utilizes light-activated compounds to induce cell death in targeted tissues, primarily used in cancer treatment. Dipyrrin complexes have shown promise as photosensitizers in PDT due to their ability to generate reactive oxygen species upon light activation.
Case Study: Dipyrrinato-Iridium(III) Complexes
Research has demonstrated that dipyrrinato-iridium(III) complexes exhibit enhanced photoactivity, making them suitable candidates for PDT applications. These complexes have been synthesized to optimize their photodynamic properties, showing significant potential in targeting cancer cells effectively while minimizing damage to surrounding healthy tissues .
Catalysis
Overview
Dipyrrins serve as ligands in metal complexes that facilitate various catalytic reactions, including C–H bond amination and aziridination. Their structural properties allow for the stabilization of reactive intermediates, enhancing the efficiency of catalytic processes.
Case Study: Copper Nitrenoid Dipyrrin Complexes
A study focused on dipyrrin-supported copper complexes revealed their ability to mediate C–H bond amination using electron-deficient arylazides. The research highlighted the unique reactivity patterns of these complexes, showcasing their potential in synthetic organic chemistry .
Chemical Sensors
Overview
The unique photophysical properties of dipyrrins make them suitable for developing chemical sensors. Their ability to undergo significant changes in fluorescence upon interaction with specific analytes allows for sensitive detection methods.
Case Study: Dipyrrins as Sensors
Research has indicated that water-soluble dipyrrins can be utilized as sensors for biological applications. By exploiting their reactivity and colorimetric changes, these compounds can detect environmental pollutants or biological markers effectively .
Bioimaging and Diagnostics
Overview
Dipyrrins are being explored for use in bioimaging due to their luminescent properties. They can be used as fluorescent probes that enable visualization of biological processes at the cellular level.
Case Study: Fluorescent Probes in Cancer Therapy
Dipyrrin derivatives have been developed as fluorescent probes for imaging cancer cells. These compounds allow researchers to observe tumor dynamics and responses to therapies in real-time, providing valuable insights into treatment efficacy .
Energy Conversion
Overview
Dipyrrins are also investigated for their potential in energy conversion applications, particularly in hydrogen fuel cells and photovoltaics. Their electron reservoir capabilities facilitate the conversion processes necessary for efficient energy generation.
Case Study: Dipyrrin Ligands in Fuel Cells
Studies have shown that dipyrrin ligands can enhance the performance of hydrogen fuel cells by improving the activation of oxygen from air, thereby increasing the overall efficiency of the energy conversion process .
Summary Table of Applications
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2E)-2-(1H-pyrrol-2-ylmethylidene)pyrrole |
InChI |
InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H/b9-7+ |
Clave InChI |
OVTCUIZCVUGJHS-VQHVLOKHSA-N |
SMILES |
C1=CC(=CC2=CC=CN2)N=C1 |
SMILES isomérico |
C1=C/C(=C\C2=CC=CN2)/N=C1 |
SMILES canónico |
C1=CC(=CC2=CC=CN2)N=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















